N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

STAT3 inhibitor anticancer oxadiazole

Researchers screening for STAT3 inhibitors often face activity cliffs when substituting benzamide analogs without comparative data. This 4-OCH3 furazan compound is the exact electronic comparator to the lead MD77 (4-CF3). Quantify the impact of benzamide electronic modulation on potency and selectivity. Ideal for anti-tubercular hit triage to deconvolute NO-donor artifacts. Standardized 95% purity ensures reproducible SAR.

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74 g/mol
Cat. No. B11389553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
Molecular FormulaC16H12ClN3O3
Molecular Weight329.74 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O3/c1-22-13-8-4-11(5-9-13)16(21)18-15-14(19-23-20-15)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21)
InChIKeyCXIBNOYAMOVOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide: Furazan Scaffold Overview


N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) class, a heterocyclic scaffold less commonly exploited in medicinal chemistry compared to its 1,2,4- and 1,3,4-oxadiazole isomers [1]. The compound features a 4-chlorophenyl substitution at position 4 of the oxadiazole ring and a 4-methoxybenzamide moiety at position 3, a pattern closely related to the reported STAT3 inhibitor MD77 (which bears a 4-trifluoromethylbenzamide group) [2]. The 4-methoxy substituent introduces electron-donating character to the benzamide ring, contrasting with the electron-withdrawing CF3 group in MD77. This structural divergence creates distinct electronic, physicochemical, and potentially pharmacological profiles that are relevant for scientific procurement decisions in anticancer, anti-infective, and agrochemical research programs.

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide: Substitution Risks


The 1,2,5-oxadiazole (furazan) scaffold is highly sensitive to the electronic nature of substituents on both the oxadiazole ring and the appended benzamide moiety. Even single-atom or positional changes (e.g., 4-OCH3 vs. 4-CF3, or para- vs. meta-methoxy) can drastically alter target binding affinity, metabolic stability, NO-release capacity, and herbicidal selectivity [1][2][3]. Generic substitution of analogs without head-to-head comparative data risks selecting compounds with divergent biological activity profiles, compromising the validity of screening campaigns, SAR studies, or agrochemical field trials. The following evidence quantifies the key dimensions along which this compound differs from its closest structural comparators.

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide: Quantitative Differentiation Evidence


STAT3 SH2 Binding: 4-Methoxy vs. 4-Trifluoromethyl Benzamide

In a direct STAT3 inhibitor screening campaign, the close analog MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide) demonstrated dose-dependent binding to the STAT3-SH2 domain with an IC50 of 17.7 μM, and was selected as the lead compound from a series of 1,2,5-oxadiazole derivatives that included the 4-methoxybenzamide target compound [1]. The 4-OCH3 substituent (Hammett σp = -0.27, electron-donating) in the target compound contrasts with the 4-CF3 group (σp = +0.54, electron-withdrawing) in MD77, creating a significant electronic divergence on the benzamide ring. Computational docking studies indicated that the oxadiazole-phenyl core engages in π-π stacking with Phe723 of the EGFR kinase domain, while the benzamide substituent modulates hydrogen-bonding interactions in the SH2 binding pocket [1]. The target compound, bearing an electron-rich benzamide ring, is expected to exhibit altered binding kinetics compared to MD77, representing a distinct SAR probe for STAT3 inhibitor optimization programs.

STAT3 inhibitor anticancer oxadiazole SH2 domain structure-activity relationship

Anti-Tubercular Activity: Furazan vs. Furoxan N-Oxides

Furoxan derivatives (1,2,5-oxadiazole 2-N-oxide) have demonstrated significant in vitro and in vivo anti-tubercular activity as nitric oxide (NO) donors. In a systematic study, hybrid furoxan derivatives exhibited MIC90 values ranging from 1.03 to 62 μM against M. tuberculosis H37Rv and 7.0–50.0 μM against a clinical MDR-TB isolate [1]. The most active compounds (14b, 14c) showed selectivity indices of 3.78–52.74 (MRC-5 cells) and 1.25–34.78 (J774A.1 cells), with logPo/w values between 2.1 and 2.9 and NO-release levels of 0.16–44.23% [1]. Subsequent in vivo studies confirmed that compounds 14b and 14c reduced M. tuberculosis to undetectable levels in a mouse aerosol infection model, with MIC90 values of 6.67 μM and 9.84 μM against a latent M. tuberculosis strain, and exhibited superior early bactericidal effects compared to first- and second-line anti-TB drugs [2]. The target compound, lacking the N-oxide functionality of furoxans, is expected to possess a fundamentally different NO-release profile and redox behavior. This structural differentiation (furazan vs. furoxan) is critical because NO-donor capacity is directly linked to both anti-mycobacterial potency and host cell cytotoxicity [1].

antitubercular Mycobacterium tuberculosis furoxan furazan MDR-TB nitric oxide donor

Herbicidal Selectivity: 4-Cl/4-OMe Substitution Pattern

The N-(1,2,5-oxadiazol-3-yl)benzamide scaffold has been claimed as a herbicidal chemotype by Bayer CropScience in multiple patent families [1]. These patents disclose that substituents on the benzamide phenyl ring—including halogen (e.g., 4-Cl), alkoxy (e.g., 4-OCH3), nitro, cyano, and heteroaryl groups—modulate herbicidal potency and crop selectivity. The target compound, bearing a 4-Cl substituent on the oxadiazole-phenyl ring and a 4-OCH3 group on the benzamide ring, falls within the claimed Markush structures. The combination of an electron-withdrawing Cl group on one aryl ring and an electron-donating OCH3 group on the other creates a push-pull electronic system that may influence herbicide target binding (e.g., protoporphyrinogen oxidase or HPPD inhibition) and metabolic detoxification in crops vs. weeds [1]. Furthermore, a related patent describes the use of N-(1,2,5-oxadiazol-3-yl)benzamides for controlling unwanted plants in transgenic crops tolerant to HPPD inhibitor herbicides, an application where specific substitution patterns are critical for selectivity [2].

herbicide agrochemical oxadiazole weed control HPPD inhibitor

Physicochemical & Metabolic Stability: 4-Methoxy vs. 4-Trifluoromethyl

The electronic nature of the para-substituent on the benzamide ring directly impacts the physicochemical and ADMET properties of 1,2,5-oxadiazole derivatives. The target compound bears a 4-methoxy group (Hammett σp = -0.27, electron-donating), while the lead STAT3 inhibitor MD77 bears a 4-trifluoromethyl group (σp = +0.54, electron-withdrawing) [1]. This electronic divergence (Δσp = 0.81) is predicted to influence aqueous solubility (electron-donating groups generally increase solubility of aromatic amides), metabolic stability (OCH3 is susceptible to O-demethylation by CYP450 enzymes, whereas CF3 is metabolically more stable), and plasma protein binding. The furazan review by Mancini et al. (2021) notes that oxadiazole-containing drug candidates reaching clinical stages required careful optimization of substituent electronic effects to balance potency, metabolic stability, and solubility [2]. The 4-OCH3 analog thus occupies a distinct position in the drug-likeness optimization landscape compared to the 4-CF3 lead MD77.

drug-likeness metabolic stability solubility Hammett constant ADMET lead optimization

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide: Application Scenarios


STAT3 Anticancer Lead Optimization: Electron-Rich Benzamide SAR

Medicinal chemistry teams pursuing direct STAT3 inhibitors can use this compound as a structurally defined analog of the lead MD77. The 4-methoxy substitution introduces electron density into the benzamide ring, which is predicted to alter hydrogen-bonding interactions within the STAT3-SH2 binding pocket. Head-to-head comparative testing of this compound against MD77 (IC50 = 17.7 μM) in STAT3 AlphaScreen binding assays and anti-proliferative assays (HCT-116, HeLa, MCF-7) [1][2] would quantify the impact of benzamide electronic modulation on potency and selectivity. The compound serves as an essential comparator for establishing SAR trends around the benzamide para-position, a key vector identified in the MD77 co-crystal structure and computational docking studies [2].

MDR/XDR-TB Screening: Furazan Comparator to Furoxan NO-Donors

Anti-tubercular drug discovery programs targeting multidrug-resistant and extensively drug-resistant M. tuberculosis can employ this furazan compound as a redox-differentiated comparator to furoxan N-oxide leads (e.g., 14b, 14c), which have demonstrated MIC90 values of 1.03–62 μM (H37Rv), 7.0–50.0 μM (MDR-TB), and in vivo efficacy reducing bacterial burden to undetectable levels in mouse aerosol infection models [3][4]. Since the target compound lacks the N-oxide group responsible for NO release, it allows researchers to deconvolute the contribution of NO-donor capacity to anti-mycobacterial activity, cytotoxicity (SI values for furoxans: 3.78–52.74 in MRC-5 cells; 1.25–34.78 in J774A.1 cells), and selectivity [3]. This compound is particularly valuable for hit triage in phenotypic whole-cell M. tuberculosis screening assays where NO-mediated artifacts need to be distinguished from target-specific mechanisms.

Herbicide Development: 4-Cl/4-OMe Push-Pull for HPPD-Tolerant Crops

Agrochemical research groups pursuing novel herbicides within the N-(1,2,5-oxadiazol-3-yl)benzamide class can utilize this compound as a representative of the 4-Cl/4-OCH3 push-pull substitution pattern claimed in Bayer CropScience patents [5][6]. The combination of an electron-withdrawing chlorine on the oxadiazole-phenyl ring and an electron-donating methoxy on the benzamide ring creates a distinctive electronic profile predicted to influence target enzyme binding (e.g., protoporphyrinogen oxidase, HPPD) and differential metabolic detoxification in crops vs. weeds. This compound is suitable for greenhouse and field herbicidal activity screening, crop selectivity profiling in HPPD-inhibitor-tolerant transgenic crops, and structure-activity relationship expansion around the benzamide 4-position [5][6].

ADMET Analog Selection: Electron-Rich vs. Deficient Oxadiazole Benzamides

Drug metabolism and pharmacokinetics (DMPK) groups can employ this compound as a tool to benchmark the impact of benzamide electronic modulation on ADMET properties within the 1,2,5-oxadiazole series. The 4-OCH3 substituent (Hammett σp = -0.27) [7] is predicted to confer higher aqueous solubility but increased susceptibility to CYP450-mediated O-demethylation compared to the 4-CF3 analog MD77 (σp = +0.54). Comparative microsomal stability assays, thermodynamic solubility measurements, and plasma protein binding studies using this compound alongside MD77 would provide quantitative ADMET SAR data to guide multiparameter optimization of this chemotype. Such data are essential for compound procurement decisions when selecting analogs for in vivo pharmacokinetic and efficacy studies [7][8].

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